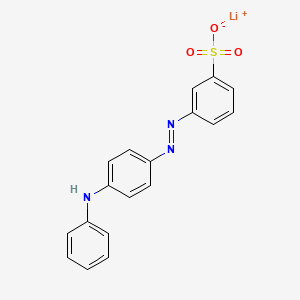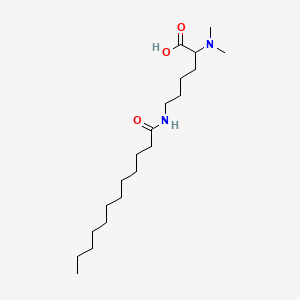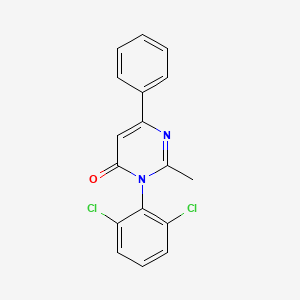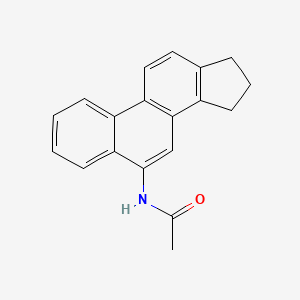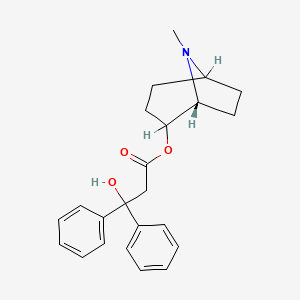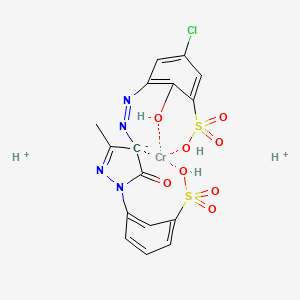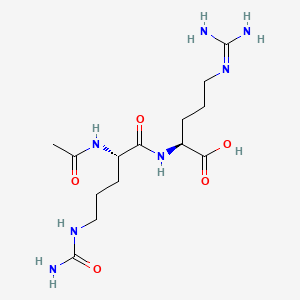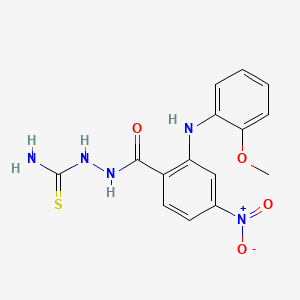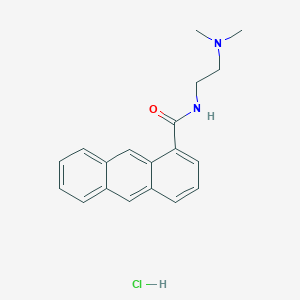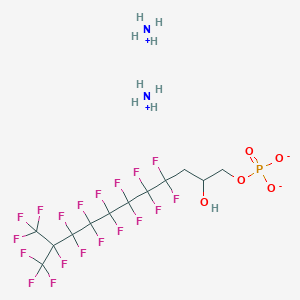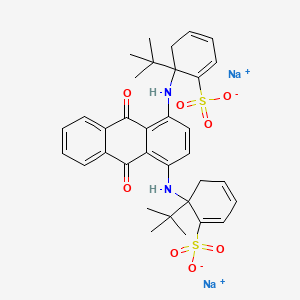
Disodium 2,2'(or 3,3')-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) is a complex organic compound characterized by its unique structure, which includes an anthracene core, tert-butyl groups, and sulphonate functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) typically involves multiple steps. The starting materials often include anthracene derivatives, tert-butylbenzene, and sulfonating agents. The reaction conditions may involve high temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as sulfonation, purification, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) involves its interaction with molecular targets through its functional groups. The sulphonate groups can form ionic interactions, while the anthracene core can participate in π-π stacking interactions. These interactions can influence various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 2,2’-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(benzenesulphonate): Similar structure but lacks the tert-butyl groups.
Disodium 3,3’-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(benzenesulphonate): Similar structure with different positioning of the sulphonate groups.
Uniqueness
The presence of tert-butyl groups in disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
85994-33-8 |
|---|---|
Molekularformel |
C34H36N2Na2O8S2 |
Molekulargewicht |
710.8 g/mol |
IUPAC-Name |
disodium;6-tert-butyl-6-[[4-[(1-tert-butyl-2-sulfonatocyclohexa-2,4-dien-1-yl)amino]-9,10-dioxoanthracen-1-yl]amino]cyclohexa-1,3-diene-1-sulfonate |
InChI |
InChI=1S/C34H38N2O8S2.2Na/c1-31(2,3)33(19-11-9-15-25(33)45(39,40)41)35-23-17-18-24(28-27(23)29(37)21-13-7-8-14-22(21)30(28)38)36-34(32(4,5)6)20-12-10-16-26(34)46(42,43)44;;/h7-18,35-36H,19-20H2,1-6H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI-Schlüssel |
FEVCDHXFOQECIY-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C1(CC=CC=C1S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC4(CC=CC=C4S(=O)(=O)[O-])C(C)(C)C)C(=O)C5=CC=CC=C5C3=O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



